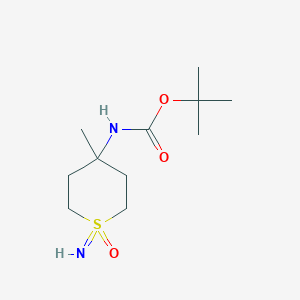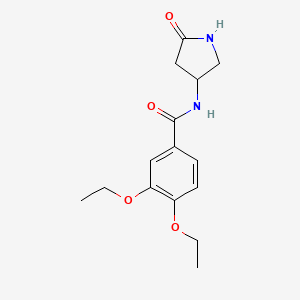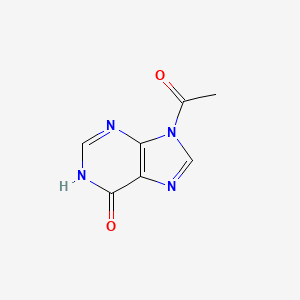
9-Acetyl-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acetyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. The compound this compound is characterized by an acetyl group attached to the ninth position of the purine ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-1H-purin-6(9H)-one typically involves the acetylation of a purine derivative. One common method is the acetylation of hypoxanthine (6-hydroxypurine) using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Reaction Scheme:
Hypoxanthine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: 9-Acetyl-1H-purin-6(9H)-one can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, where the acetyl group is converted to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, leading to the formation of different substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
9-Acetyl-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 9-Acetyl-1H-purin-6(9H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. The acetyl group can influence the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes, leading to alterations in biochemical pathways. Additionally, its interaction with nucleic acids can affect processes such as DNA replication and transcription.
相似化合物的比较
Similar Compounds
Hypoxanthine: A precursor in the synthesis of 9-Acetyl-1H-purin-6(9H)-one.
Adenine: Another purine derivative with a similar structure but different functional groups.
Guanine: A purine base found in nucleotides, similar in structure but with different biological roles.
Uniqueness
This compound is unique due to the presence of the acetyl group at the ninth position, which can significantly influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
属性
IUPAC Name |
9-acetyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHKDVSDWIISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)
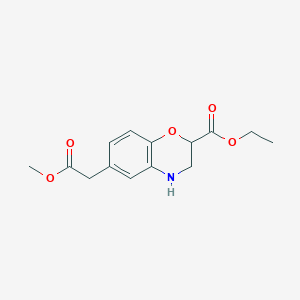
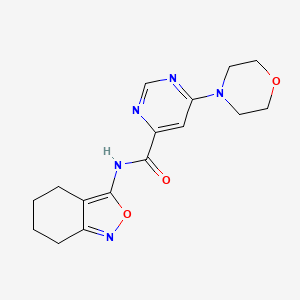
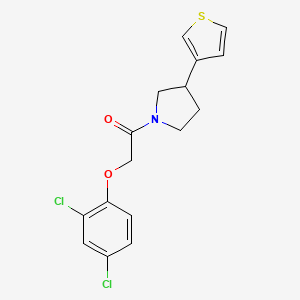
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
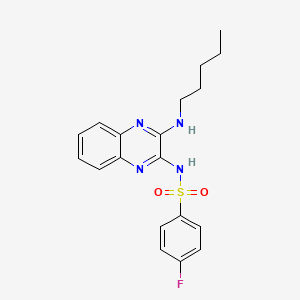
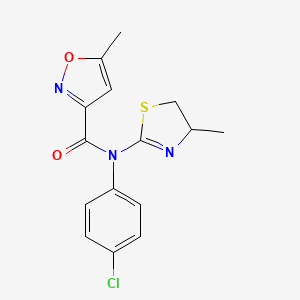

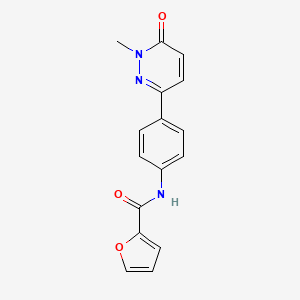

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
